N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a sulfinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide typically involves multiple steps:
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Formation of the Sulfinyl Intermediate: : The synthesis begins with the preparation of the sulfinyl intermediate. This can be achieved by reacting 3-(trifluoromethyl)phenyl sulfoxide with an appropriate chlorinating agent under controlled conditions to introduce the sulfinyl group.
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Acetamide Formation: : The next step involves the formation of the acetamide moiety. This can be done by reacting the sulfinyl intermediate with 2-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate (K2CO3) and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activity against certain diseases or conditions.
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Materials Science: : The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
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Chemical Biology: : It can be used as a probe to study biological processes involving sulfinyl and acetamide functionalities.
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Industrial Chemistry: : The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]thio}acetamide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to sulfonyl or thioether analogs. The trifluoromethyl group also enhances its chemical stability and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2S/c16-12-6-1-2-7-13(12)20-14(21)9-23(22)11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFHHXNNYOWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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